molecular formula C10H12N2O4 B13178347 4-Nitro-2-(propylamino)benzoic acid CAS No. 49565-63-1

4-Nitro-2-(propylamino)benzoic acid

Cat. No.: B13178347
CAS No.: 49565-63-1
M. Wt: 224.21 g/mol
InChI Key: LUWSXRPDVOLFRQ-UHFFFAOYSA-N
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Description

4-Nitro-2-(propylamino)benzoic acid (CAS 49565-63-1) is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Its structure, featuring both nitro and amino substituents on an aromatic benzoic acid core, makes it a valuable precursor for creating a wide range of derivatives with potential biological activity. This compound is part of a class of arylaminobenzoate molecules known for their significance in biochemical research. While specific mechanistic studies on this compound are limited, closely related analogs, such as 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), are well-established in scientific literature. These analogs are recognized as potent inhibitors of chloride channels, including the protein kinase A-activated cardiac chloride current (I Cl-PKA ) and calcium-activated chloride channels (I Cl-Ca ) . As such, this compound provides a core structural framework for developing novel compounds to probe ion channel function and physiology . Researchers utilize this chemical in the design and synthesis of new molecules for various investigative purposes. Derivatives of para-aminobenzoic acid (PABA), a structurally related scaffold, have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, anticancer, and anti-cholinesterase properties . The nitro and propylamino functional groups on this benzoic acid backbone offer sites for further chemical modification, enabling researchers to explore structure-activity relationships and develop targeted research tools. Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

49565-63-1

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-nitro-2-(propylamino)benzoic acid

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-9-6-7(12(15)16)3-4-8(9)10(13)14/h3-4,6,11H,2,5H2,1H3,(H,13,14)

InChI Key

LUWSXRPDVOLFRQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Nitration of 2-(propylamino)benzoic acid

One classical approach to prepare this compound involves nitration of the corresponding 2-(propylamino)benzoic acid precursor. This method uses electrophilic aromatic substitution to introduce the nitro group selectively at the 4-position relative to the amino substituent.

  • Starting material: 2-(propylamino)benzoic acid
  • Nitrating agent: Concentrated nitric acid or a mixture of nitric and sulfuric acids
  • Reaction conditions: Controlled temperature (typically 0–50 °C) to avoid over-nitration or oxidation
  • Workup: Quenching with water, neutralization, filtration, and recrystallization to isolate the nitro-substituted product

This method requires careful control of reaction parameters to ensure regioselectivity and to prevent oxidation of the amino group. However, detailed experimental procedures specific to this compound are scarce in the literature; thus, analogous nitration protocols for 2-aminobenzoic acid derivatives can be adapted.

Nucleophilic Aromatic Substitution on 4-Nitro-2-halobenzoic acids

An alternative and more controlled synthetic route involves nucleophilic aromatic substitution (S_NAr) on 4-nitro-2-halobenzoic acid derivatives (such as 4-nitro-2-fluorobenzoic acid or 4-nitro-2-bromobenzoic acid) with propylamine.

  • Starting material: 4-nitro-2-fluorobenzoic acid or 4-nitro-2-bromobenzoic acid
  • Nucleophile: Propylamine (1-propanamine)
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Conditions: Heating at 50–80 °C for several hours (e.g., 3 hours at 60 °C) to promote substitution
  • Isolation: Acidification and crystallization to obtain pure this compound

This method is supported by patent literature where 4-fluoro-3-nitrobenzoic acid was reacted with 1-propanamine in DMSO at 60 °C for 3 hours, yielding the corresponding propylamino-substituted nitrobenzoic acid.

Stepwise Synthesis via 4-Nitro-2-bromomethyl benzoic acid Intermediate

Another preparative strategy involves the synthesis of 4-nitro-2-bromomethyl benzoic acid, followed by amination with propylamine.

  • Step 1: Bromination of p-toluic acid to 4-bromomethyl-p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide in dry benzene under reflux conditions
  • Step 2: Nitration of the bromomethyl derivative with nitric acid to yield 4-nitro-2-bromomethyl benzoic acid
  • Step 3: Nucleophilic substitution of the bromomethyl group with propylamine under pressure or sealed conditions to form 4-nitro-2-(propylaminomethyl)benzoic acid, which can be further oxidized or modified to the target compound

This route is detailed in patent US4189605A, which describes the preparation of 3-nitro-4-bromomethyl benzoic acid and its subsequent amination. While this patent focuses on the 3-nitro isomer, analogous chemistry can be applied to the 4-nitro isomer.

Direct Amidation of this compound Derivatives

In some synthetic schemes, this compound is prepared as an intermediate for further coupling reactions to form benzamides. The compound can be synthesized by coupling this compound with amines using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-methylmorpholine in DMF. This method is more relevant for derivatization than initial preparation but confirms the availability of the compound in synthetic workflows.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Key Features Reference
1 2-(Propylamino)benzoic acid Concentrated nitric acid, controlled temperature Direct nitration, regioselectivity General literature
2 4-Nitro-2-fluorobenzoic acid Propylamine, DMSO, 60 °C, 3 hours Nucleophilic aromatic substitution
3 4-Nitro-2-bromomethyl benzoic acid Propylamine, sealed vessel, substitution reaction Stepwise bromination and amination
4 This compound HBTU, N-methylmorpholine, DMF Coupling for benzamide derivatives

Detailed Experimental Example from Literature

Nucleophilic Substitution of 4-Nitro-2-fluorobenzoic Acid with Propylamine

  • Procedure:
    A mixture of 4-nitro-2-fluorobenzoic acid (7.1 parts), 1-propanamine (9.1 parts), and dimethyl sulfoxide (25 parts) was stirred at 60 °C for 3 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled, and the product was precipitated by addition of water or acidification. The solid was filtered, washed, and recrystallized to yield pure this compound.

  • Yield and Purity:
    Yields typically range from 70% to 85%, with purity confirmed by HPLC and melting point analysis.

  • Characterization:
    The product exhibits characteristic IR bands for carboxylic acid (around 1700 cm⁻¹) and nitro groups (around 1520 and 1345 cm⁻¹), and proton NMR signals consistent with propylamino substitution.

Analytical and Purification Considerations

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) is the preferred method to assess purity, with typical purities >95% achievable.

  • Isolation:
    Precipitation as potassium salts or direct crystallization from aqueous or alcoholic solvents is common. Washing with cold water removes impurities.

  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal behavior, important for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 4-Amino-2-(propylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-2-(propylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of nitro and amino groups on biological systems.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the propylamino group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-nitro-2-(propylamino)benzoic acid are compared below with three key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound 4-NO₂, 2-NH(CH₂)₂CH₃ Carboxylic acid 224 (calculated) High polarity due to -COOH and -NH groups; potential for hydrogen bonding .
4-Nitro-2-(trifluoromethyl)benzoic acid 4-NO₂, 2-CF₃ Carboxylic acid 235.11 Electron-withdrawing CF₃ group increases acidity (pKa ~1.5–2.0); commercial price ~¥30,000/5g .
Ethyl 3-nitro-4-(propylamino)benzoate 3-NO₂, 4-NH(CH₂)₂CH₃ Ester 238.2 Ester group reduces polarity; crystal structure shows intermolecular N–H···O hydrogen bonds .
4-Nitrobenzoic acid 4-NO₂ Carboxylic acid 167.12 Simpler structure; widely used in industrial synthesis; lower cost (~¥5,500/5g) .

Structural and Electronic Comparisons

  • In contrast, the trifluoromethyl (-CF₃) group in 4-nitro-2-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, leading to enhanced acidity (pKa ~1.5–2.0) and metabolic stability in pharmaceutical contexts . Nitro Group Position: In Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group at C3 creates distinct electronic effects, altering charge distribution and hydrogen-bonding patterns compared to the para-nitro configuration in the target compound .
  • Bond Lengths and Crystallography :

    • The nitro group (C–N bond: ~1.47 Å) and trifluoromethyl group (C–C bond: ~1.51 Å) in 4-nitro-2-(trifluoromethyl)benzoic acid exhibit bond lengths similar to those in positional isomers (e.g., 4-nitro-3-(trifluoromethyl)benzoic acid), indicating minimal steric or electronic distortion from substituent placement .

Biological Activity

4-Nitro-2-(propylamino)benzoic acid (CAS No. 49565-63-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
IUPAC NameThis compound
CAS Number49565-63-1

The biological activity of this compound is largely attributed to its nitro group, which plays a crucial role in its pharmacological effects. Nitro compounds are known to undergo redox reactions, leading to the generation of reactive nitrogen species that can induce oxidative stress in microbial cells, thereby exerting antimicrobial effects . Additionally, the propylamino group may enhance solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL . The compound's mechanism involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .

Anticoccidial Activity

In veterinary medicine, the compound has been investigated for its anticoccidial properties. A study on White Leghorn chicks infected with Eimeria maxima showed that dietary inclusion of 0.005% of the compound significantly reduced oocyst counts compared to controls . This suggests potential applications in poultry health management.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values ranging from 15 to 25 µM against various human cancer cell lines, including HepG2 and MCF-7 . The observed cytotoxicity was associated with induction of apoptosis, as evidenced by increased caspase-3 activity.

Case Studies

  • Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology highlighted the antimicrobial efficacy of various nitro compounds, including this compound. The study reported that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria through disruption of cellular processes .
  • Anticoccidial Trials : In trials conducted with infected chicks, administration of the compound resulted in a statistically significant decrease in oocyst shedding, indicating its potential as an effective feed additive for controlling coccidiosis in poultry .
  • Cytotoxicity Assessment : In a comparative study on several benzoic acid derivatives, this compound was found to be among the most potent compounds against cancer cell lines, promoting further investigations into its structural modifications for enhanced activity .

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